molecular formula C14H21BrClNO2 B1442864 3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-17-6

3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1442864
CAS RN: 1219964-17-6
M. Wt: 350.68 g/mol
InChI Key: UHHDFRRMTGOOTI-UHFFFAOYSA-N
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Description

“3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219964-17-6 . It belongs to the class of organic compounds known as piperidines . It is used in the field of chemistry as a building block .


Molecular Structure Analysis

The molecular formula of this compound is C14H21BrClNO2 . Unfortunately, the specific 2D or 3D structure is not provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, are not provided in the search results . More detailed information may be available in specialized chemical databases .

Scientific Research Applications

Synthesis and Polymerization

  • Copolymerization with Styrene : This chemical has been used in the synthesis of novel copolymers. For instance, it was involved in the preparation of trisubstituted ethylenes that were later copolymerized with styrene. These monomers were synthesized through the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes (Kharas et al., 2016).

  • Ring-Disubstituted Propyl 2-Cyano-3-Phenyl-2-Propenoates : Another application is in the synthesis of ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. These compounds were copolymerized with styrene and characterized using various analytical techniques (Hussain et al., 2019).

  • Synthesis of Octyl Phenylcyanoacrylates : It has also been used in the synthesis of ring-monosubstituted octyl phenylcyanoacrylates, which were then copolymerized with styrene. These substances were examined for their structural properties (Howard et al., 2021).

Biological Activities

  • Neuroleptic Agents Synthesis : The chemical was involved in the synthesis of neuroleptic agents like ID-4708-(piperidine-14C), used in metabolic studies. This synthesis involved reactions like the Mannich reaction and Grignard reaction (Nakatsuka et al., 1981).

  • Synthesis of 2,6-Diaryl-3-Methyl-4-Piperidones : This compound has applications in the synthesis of a new series of 2,6-diaryl-3-methyl-4-piperidones. These were examined for various biological activities such as analgesic and antifungal effects (Rameshkumar et al., 2003).

  • Neuroprotective Activities : Aryloxyethylamine derivatives, including ones synthesized using this chemical, showed significant neuroprotective effects in vitro and in vivo against glutamate-induced cell death and acute cerebral ischemia (Zhong et al., 2020).

  • Cytotoxic and Anticancer Agents : The chemical was used in synthesizing compounds like 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, showing significant cytotoxicity toward various cancer cells. This suggested a potential role in developing new anticancer drugs (Dimmock et al., 1998).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its effects would depend on its specific chemical structure and the context in which it is used .

Safety and Hazards

This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces . It should be stored under appropriate conditions to maintain its stability .

properties

IUPAC Name

3-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2.ClH/c1-17-12-4-5-14(13(15)9-12)18-8-6-11-3-2-7-16-10-11;/h4-5,9,11,16H,2-3,6-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHDFRRMTGOOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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